Technical Guide: 1-(Difluoromethyl)-2-methyl-1H-benzimidazole (CAS 84941-16-2)
Technical Guide: 1-(Difluoromethyl)-2-methyl-1H-benzimidazole (CAS 84941-16-2)
[1][2][3][4]
Executive Summary
1-(Difluoromethyl)-2-methyl-1H-benzimidazole (CAS 84941-16-2) represents a specialized fluorinated heterocyclic scaffold of increasing value in medicinal chemistry.[1][2][3] Unlike its non-fluorinated analog (1,2-dimethylbenzimidazole), the introduction of the N-difluoromethyl (
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via modern difluorocarbene precursors, its physicochemical properties, and its application as a robust building block in drug discovery.[3]
Part 1: Chemical Identity & Physicochemical Properties[1]
The distinct advantage of the
Table 1: Key Technical Specifications
| Property | Value | Notes |
| CAS Number | 84941-16-2 | Unique identifier |
| IUPAC Name | 1-(Difluoromethyl)-2-methyl-1H-benzimidazole | |
| Molecular Formula | ||
| Molecular Weight | 182.17 g/mol | |
| Appearance | White to off-white solid | Crystalline form preferred for stability |
| LogP (Calc) | 2.74 | Significantly more lipophilic than 2-methylbenzimidazole (LogP ~1.[1][4][5][2][3][6][7][8]6) |
| TPSA | 17.82 Ų | Low polar surface area suggests high permeability |
| H-Bond Donors | 0 (Classic), 1 (Weak) | The |
| H-Bond Acceptors | 2 | Imidazole nitrogen and fluorine atoms |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
Part 2: Synthetic Methodologies
Strategic Analysis
The synthesis of 1-(difluoromethyl)-2-methyl-1H-benzimidazole presents a specific challenge: the direct alkylation of benzimidazoles with chlorodifluoromethane (Freon-22) is ozone-depleting and requires gas handling.[1] The modern, "field-proven" approach utilizes diethyl bromodifluoromethylphosphonate as a liquid-phase difluorocarbene source.[1][3] This method is scalable, operationally simple, and avoids pressurized reactors.[3]
Protocol: N-Difluoromethylation via Phosphonate Activation[1][5]
Reaction Principle:
The reaction proceeds via the in situ generation of a difluorocarbene species (
Reagents:
-
Substrate: 2-Methyl-1H-benzimidazole (1.0 equiv)
-
Reagent: Diethyl bromodifluoromethylphosphonate [
] (1.2 – 1.5 equiv)[1] -
Base: Potassium Hydroxide (KOH) or Cesium Carbonate (
) (2.0 – 3.0 equiv)[1] -
Solvent: Acetonitrile (
) or DMF (Anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 2-methyl-1H-benzimidazole and anhydrous acetonitrile under an inert atmosphere (
or Ar). -
Base Addition: Add the base (KOH pellets or powdered
) to the solution. Stir for 15 minutes to ensure deprotonation/activation of the benzimidazole. -
Carbene Precursor Addition: Dropwise add diethyl bromodifluoromethylphosphonate at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitoring by TLC/LC-MS is critical; look for the disappearance of the starting material (
).[1] -
Quench & Workup: Quench with water. Extract with ethyl acetate (
).[1][3] Wash combined organics with brine, dry over , and concentrate.[3] -
Purification: Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The product is less polar than the starting material.[1][3]
Visualization: Synthetic Pathway
Caption: Direct N-difluoromethylation pathway utilizing a phosphonate-based carbene precursor for mild, liquid-phase synthesis.[1][6]
Part 3: Structural Analysis & Characterization[5]
Validating the structure of CAS 84941-16-2 requires confirmation of the
NMR Spectroscopy[8][9][10][11][12][13][14]
-
NMR (400 MHz,
):-
7.20 – 7.60 ppm (t, 1H,
): This is the diagnostic signal.[3] The single proton on the difluoromethyl group couples strongly to the two fluorine atoms, appearing as a triplet with a very large coupling constant.[3] It may overlap with aromatic protons but is distinguishable by its -value.[1][3] - 7.7 – 7.8 ppm (m, 1H): Aromatic proton at C7 (deshielded by N-substitution).[1][3]
- 2.65 ppm (s, 3H): The C2-Methyl group singlet.[1][3]
-
7.20 – 7.60 ppm (t, 1H,
-
NMR (376 MHz,
):
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+
-
Parent Ion:
[1][3] -
Fragmentation: Loss of
(50 Da) is a common fragmentation pathway for N-difluoromethyl compounds under high collision energy.[1][3]
Part 4: Applications in Drug Discovery[5][15]
The 1-(difluoromethyl)-2-methyl-1H-benzimidazole scaffold is not merely an intermediate; it is a strategic tool for "scaffold hopping."[1][3]
Mechanism of Action: The Bioisosteric Effect
-
Lipophilicity Modulation: The fluorine atoms lower the polarity of the N-C bond.[1][3] This increases the LogP by ~1.1 units compared to the N-Methyl analog, enhancing passive diffusion across lipid bilayers.[1][3]
-
Metabolic Blocking: The
bond (approx. 116 kcal/mol) is significantly stronger than the bond.[1][3] Substituting an N-methyl group (susceptible to oxidative demethylation by CYPs) with N-difluoromethyl blocks this metabolic soft spot, extending the drug's half-life ( ).[1] -
H-Bond Donor Capability: Unlike a methyl group, the
proton is acidic enough to act as a weak hydrogen bond donor, potentially picking up unique interactions within a protein binding pocket (e.g., backbone carbonyls).[3]
Visualization: Structure-Property Logic
Caption: Impact of the N-difluoromethyl group on the physicochemical and pharmacokinetic properties of the benzimidazole scaffold.
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for fluorinated benzimidazoles.[3]
-
Hazard Classification (GHS):
-
Handling: Use in a fume hood.[1][3] Avoid dust formation.[1][3][9] Wear nitrile gloves and safety glasses.[1][3]
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas to prevent slow hydrolysis or oxidation.
References
-
PubChem. (n.d.).[1][3] 1-(Difluoromethyl)-2-methyl-1H-benzimidazole (CAS 84941-16-2).[1][4][5][2][3] National Library of Medicine.[1][3] Retrieved from [Link][1]
-
Li, L., et al. (2018).[3] N-Difluoromethylation of Imidazoles and Pyrazoles Using Diethyl Bromodifluoromethylphosphonate.[1][3][10] Journal of Organic Chemistry.[1][3] (Provides the mechanistic basis for the phosphonate synthesis protocol).
-
Meanwell, N. A. (2018).[1][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][3] Journal of Medicinal Chemistry.[1][3] (Source for bioisosteric properties of CF2H).
Sources
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- 2. 11720 | Sigma-Aldrich [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
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- 6. 2-(difluoromethyl)-1H-1,3-benzodiazole | C8H6F2N2 | CID 597703 - PubChem [pubchem.ncbi.nlm.nih.gov]
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